Cas no 155320-20-0 ((S)-Sulforaphane)
(S)-Sulforaphane structure
Product Name:(S)-Sulforaphane
CAS-nummer:155320-20-0
MF:C6H11NOS2
MW:177.287638902664
CID:824902
PubChem ID:10419733
Update Time:2025-04-19
(S)-Sulforaphane Chemische en fysische eigenschappen
Naam en identificatie
-
- (S)-Sulforaphane
- 1-isothiocyanato-4-[(S)-methylsulfinyl]butane
- (-)1-Isothiocyanato-4R-methylsulfinyl)butane
- (-)-Sulphoraphan
- (+)-Sulforaphane
- (R)-(4-Isothiocyanato-butyl)-methyl-sulfoxid
- (R)-4-methanesulfinyl-butyl isothiocyanate
- (R)-4-Methansulfinyl-butylisothiocyanat
- (S)-4-Methansulfinyl-butylisothiocyanat
- Butane,1-isothiocyanato-4-((S)-methylsulfinyl)
- Sulforaphane,(S)
- CHEBI:47809
- NS00069042
- D-sulforaphane
- Butane, 1-isothiocyanato-4-(methylsulfinyl)-, (S)-
- J-009186
- 7J94TPZ10L
- CHEMBL1627201
- 1-isothiocyanato-4-[(S)-methanesulfinyl]butane
- Q27120805
- 155320-20-0
- Sulforaphane, (S)-
- 4-isothiocyanatobutyl methyl (S)-sulfoxide
- UNII-7J94TPZ10L
- Butane, 1-isothiocyanato-4-((S)-methylsulfinyl)-
- Butane, 1-isothiocyanato-4-[(S)-methylsulfinyl]-
- 1-isothiocyanato-4-((S)-methylsulfinyl)butane
-
- Inchi: 1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3/t10-/m0/s1
- InChI-sleutel: SUVMJBTUFCVSAD-JTQLQIEISA-N
- LACHT: [S@](C)(CCCCN=C=S)=O
Berekende eigenschappen
- Exacte massa: 177.02800
- Monoisotopische massa: 177.02820632g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 5
- Complexiteit: 152
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.4
- Topologisch pooloppervlak: 80.7Ų
Experimentele eigenschappen
- Dichtheid: 1.2±0.1 g/cm3
- Kookpunt: 368.2±25.0 °C at 760 mmHg
- Vlampunt: 176.5±23.2 °C
- PSA: 80.73000
- LogboekP: 2.11360
- Dampfdruk: 0.0±0.8 mmHg at 25°C
(S)-Sulforaphane Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303+H313+H333
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(S)-Sulforaphane Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | S699110-10mg |
(S)-Sulforaphane |
155320-20-0 | 10mg |
$253.00 | 2023-05-17 | ||
| TRC | S699110-100mg |
(S)-Sulforaphane |
155320-20-0 | 100mg |
$1918.00 | 2023-05-17 | ||
| LKT Labs | S8045-5mg |
S-Sulforaphane |
155320-20-0 | ≥97% | 5mg |
$309.40 | 2024-05-21 | |
| LKT Labs | S8045-10mg |
S-Sulforaphane |
155320-20-0 | ≥97% | 10mg |
$526.80 | 2024-05-21 | |
| A2B Chem LLC | AA77335-5mg |
Butane, 1-isothiocyanato-4-[(S)-methylsulfinyl]- |
155320-20-0 | ≥98% | 5mg |
$315.00 | 2024-04-20 | |
| A2B Chem LLC | AA77335-10mg |
Butane, 1-isothiocyanato-4-[(S)-methylsulfinyl]- |
155320-20-0 | ≥98% | 10mg |
$522.00 | 2024-04-20 | |
| TRC | S699110-500mg |
(S)-Sulforaphane |
155320-20-0 | 500mg |
$ 12800.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-208377-10mg |
(S)-Sulforaphane, |
155320-20-0 | ≥96% | 10mg |
¥4701.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-208377A-100mg |
(S)-Sulforaphane, |
155320-20-0 | ≥96% | 100mg |
¥23503.00 | 2023-09-05 | |
| LKT Labs | S8045-5 mg |
S-Sulforaphane |
155320-20-0 | ≥97% | 5mg |
$294.70 | 2023-07-10 |
(S)-Sulforaphane Gerelateerde literatuur
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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